molecular formula C11H14BrNO2 B14844172 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine

4-Bromo-3-cyclopropoxy-2-isopropoxypyridine

Katalognummer: B14844172
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: VMLBLZFOEAFZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, cyclopropoxy, and isopropoxy groups attached to the pyridine ring, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

The synthesis of 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves several steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 3-cyclopropoxy-2-isopropoxypyridine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

4-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine, cyclopropoxy, and isopropoxy groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3-cyclopropoxy-2-isopropoxypyridine can be compared with other similar compounds, such as:

The unique combination of substituents in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Eigenschaften

Molekularformel

C11H14BrNO2

Molekulargewicht

272.14 g/mol

IUPAC-Name

4-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

VMLBLZFOEAFZBL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=CC(=C1OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.